Thiazole, 5-(methoxymethyl)-4-methyl-
Description
Thiazole, 5-(methoxymethyl)-4-methyl- (CAS 63752-06-7) is a substituted thiazole derivative characterized by a methyl group at the 4-position and a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the heterocyclic thiazole ring . While its direct biological role remains less studied, structural analogs of this compound are explored in medicinal chemistry for antimicrobial and antitumor applications .
Properties
CAS No. |
30935-41-2 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS/c1-5-6(3-8-2)9-4-7-5/h4H,3H2,1-2H3 |
InChI Key |
MFEUJZJXIZFGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Comparison
The following table summarizes key structural and functional differences between 5-(methoxymethyl)-4-methylthiazole and related compounds:
Key Differences in Properties and Reactivity
- Stability : Methoxy groups resist oxidation and esterification, unlike hydroxyethyl substituents, which may form esters or degrade under acidic conditions .
- Biological Activity :
- 5-(2-Hydroxyethyl)-4-methylthiazole is critical in thiamine biosynthesis, with a relative specific activity of 25% in yeast cultures .
- 5-(Chloromethyl)-4-methylthiazole derivatives exhibit antitumor activity against HCT-116 and MCF-7 cell lines , whereas the methoxymethyl variant lacks comparable data.
- 5-Ethenyl-4-methylthiazole is primarily used in flavor industries due to its volatile aromatic properties .
Q & A
Basic Research Question
- 1H/13C NMR :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) effectively separate impurities. reports tR values for purity assessment (e.g., compound 34: tR = 31%) .
Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in amide derivatives) .
What strategies can be employed to modify the thiazole ring at specific positions (e.g., C-2 or C-5) to enhance biological activity, and what experimental challenges are associated with these modifications?
Advanced Research Question
- Electrophilic Substitution :
- Challenges :
Biological Activity Insight : highlights thiazole derivatives (e.g., compound 40) with anti-cancer activity, suggesting C-5 modifications (e.g., nitro or vinyl groups) enhance target binding .
In studies reporting contradictory bioactivity data for structurally similar thiazole derivatives, how should researchers systematically evaluate structural nuances to resolve discrepancies?
Advanced Research Question
- Structural Analysis :
- Experimental Validation :
- Dose-Response Curves : Test derivatives across concentrations to identify potency thresholds (e.g., ’s antibacterial assays) .
- Computational Docking : Use tools like AutoDock to model interactions (e.g., ’s docking poses for thiazole-triazole hybrids) .
How does the introduction of a methoxymethyl group at the C-5 position influence the electronic properties and reactivity of the thiazole core, and what computational methods are suitable for modeling these effects?
Advanced Research Question
- Electronic Impact :
- Computational Tools :
- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate Fukui indices for reactivity prediction.
- MD Simulations : GROMACS for studying solvation effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
